N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide
CAS No.: 946335-38-2
VCID: VC11940737
Molecular Formula: C23H21FN2O4S
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide - 946335-38-2](/images/structure/VC11940737.png)
Description |
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide is a synthetic compound of interest in medicinal chemistry due to its structural complexity and potential pharmacological applications. Below is a detailed exploration of its chemical properties, synthesis, and biological relevance. Structural FeaturesThe compound's structure includes:
Figure 1: 2D Representation of the Compound SynthesisWhile specific synthesis protocols for this compound are not directly available in the provided sources, compounds with similar frameworks are generally synthesized through:
Biological RelevanceThis compound belongs to a class of molecules often explored for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Anticancer PotentialCompounds with sulfonamide groups and quinoline backbones have demonstrated efficacy in inhibiting cancer cell proliferation by targeting enzymes like dihydrofolate reductase (DHFR) or kinases involved in cell signaling pathways . Antimicrobial ActivityThe presence of fluorinated aromatic rings in similar compounds enhances their ability to disrupt bacterial membranes or inhibit essential enzymes in microbial pathogens . Molecular Docking InsightsStudies on related compounds suggest that the tetrahydroquinoline ring system can form stable interactions within enzyme active sites, while the sulfonamide group participates in hydrogen bonding . Comparative Analysis with Related CompoundsTable 2: Comparison with Related Benzamides |
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CAS No. | 946335-38-2 |
Product Name | N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide |
Molecular Formula | C23H21FN2O4S |
Molecular Weight | 440.5 g/mol |
IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Standard InChI | InChI=1S/C23H21FN2O4S/c1-30-22-7-3-2-6-20(22)23(27)25-18-10-13-21-16(15-18)5-4-14-26(21)31(28,29)19-11-8-17(24)9-12-19/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27) |
Standard InChIKey | LQVZYIGPMYDJJT-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Canonical SMILES | COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
PubChem Compound | 27450922 |
Last Modified | Nov 23 2023 |
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